molecular formula C6H15O5P B13532123 Dimethyl (2,2-dimethoxyethyl)phosphonate CAS No. 61184-57-4

Dimethyl (2,2-dimethoxyethyl)phosphonate

Cat. No.: B13532123
CAS No.: 61184-57-4
M. Wt: 198.15 g/mol
InChI Key: ZBPYWQLAIDVQDF-UHFFFAOYSA-N
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Description

Dimethyl (2,2-dimethoxyethyl)phosphonate is a high-purity organophosphorus compound intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic use. This chemical serves as a valuable synthetic intermediate and building block in organic chemistry. Similar to other dialkyl phosphonates like Dimethyl methylphosphonate , its primary research value lies in its application as a reactant in carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons olefination, which is used to synthesize alkenes. The presence of both phosphonate and dimethoxy functional groups on the same molecule makes it a versatile precursor for constructing complex molecular architectures. Researchers utilize this compound in the development of novel pharmaceuticals, advanced materials, and specialty chemicals. Its mechanism of action typically involves the generation of a phosphorus-stabilized anion (ylide) that can nucleophilically attack carbonyl groups, leading to the formation of new carbon-carbon bonds . As with many organophosphorus esters, proper safety protocols should be followed. For detailed safety information, including hazardous classifications, researchers should consult the relevant Safety Data Sheet (SDS).

Properties

CAS No.

61184-57-4

Molecular Formula

C6H15O5P

Molecular Weight

198.15 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,1-dimethoxyethane

InChI

InChI=1S/C6H15O5P/c1-8-6(9-2)5-12(7,10-3)11-4/h6H,5H2,1-4H3

InChI Key

ZBPYWQLAIDVQDF-UHFFFAOYSA-N

Canonical SMILES

COC(CP(=O)(OC)OC)OC

Origin of Product

United States

Preparation Methods

Direct Methylation of Phosphonic Acid or Phosphonate Precursors

  • Methodology : Reacting phosphonic acid derivatives with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Reaction Conditions :
    • Use of inert atmospheres (nitrogen or argon) to prevent oxidation.
    • Temperature control between 0°C and 50°C.
    • Catalysts like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Research Data :

Parameter Typical Values Reference
Reagent Methyl iodide ,
Solvent Acetone or dichloromethane
Yield 85-92% ,
Purity >96%

Notes : The reaction's efficiency depends on complete conversion of phosphonic acid to ester, often requiring excess methylating agent and rigorous purification.

Phosphorylation Using Phosphorus Trichloride and Alcohols

Phosphorylation of alcohols with phosphorus trichloride (PCl₃) is a classical route to phosphonate esters, including this compound.

Reaction of Methyl Alcohol with Phosphorus Trichloride

  • Process :
    • Methyl alcohol is reacted with phosphorus trichloride in the presence of a base (e.g., pyridine) or under inert conditions to prevent hydrolysis.
    • The reaction proceeds via nucleophilic attack on phosphorus, forming chlorophosphonates, which are then methylated.

Research Data :

Parameter Typical Values Reference
Raw Materials Methyl alcohol, phosphorus trichloride ,
Reaction Type Vapor-phase or solvent-based esterification
Yield Up to 90%
Reaction Temperature 48-52°C

Notes : The process often employs inert gas protection and controlled temperature to avoid side reactions and hydrolysis.

Vapor-Phase Esterification

  • Innovation : Use of vapor-phase reactions enhances yield and purity.
  • Advantages :
    • Reduced solvent use.
    • High recovery rates (85-92%).
    • Suitable for industrial scale.

Research Findings :

The vapor-phase method involves the simultaneous vaporization of methyl alcohol and phosphorus trichloride, reacting in a controlled environment to produce dimethyl phosphonate esters efficiently.

Hydrolysis and Transesterification Approaches

Hydrolysis of phosphorus esters or transesterification reactions involving dimethyl phosphite and suitable alkoxy compounds are alternative routes.

Transesterification of Dimethyl Phosphite

  • Method :
    • Reacting dimethyl phosphite with 2,2-dimethoxyethyl halides or related derivatives.
    • Catalyzed by bases or acids under reflux conditions.

Research Data :

Parameter Typical Values Reference
Catalysts Sodium hydride, potassium tert-butoxide ,
Temperature 50-100°C
Yield >90%

Notes : Transesterification offers high selectivity, especially with controlled reaction times.

Industrial-Scale Synthesis: Key Innovations

Solvent-Free Continuous Steam Vapor Method

  • Description : This method involves the direct reaction of phosphorus trichloride with methyl alcohol in a vapor phase, utilizing steam to facilitate esterification, as described in patent literature.
  • Advantages :
    • High recovery (85-92%).
    • High purity (>96%).
    • Suitable for mass production.

Research Findings :

The process employs methyl alcohol and phosphorus trichloride in a vapor-phase reaction, with ammonia neutralization to obtain high-purity dimethyl phosphonate derivatives.

Reaction Control and Purification

  • Temperature : Maintained between 48-52°C during esterification.
  • Neutralization : Using ammonia to neutralize acidic by-products, preventing side reactions.
  • Distillation : Conducted at 170-175°C to isolate pure product.

Summary of Preparation Methods

Method Raw Materials Key Conditions Typical Yield Remarks
Direct methylation Phosphonic acids + methylating agents Room temperature to 50°C, inert atmosphere 85-92% High purity, suitable for lab scale
Phosphorylation with PCl₃ Methyl alcohol + phosphorus trichloride 48-52°C, inert gas Up to 90% Industrially scalable, vapor-phase preferred
Vapor-phase esterification Methyl alcohol + phosphorus trichloride 400-700°C, no catalyst High recovery Suitable for large-scale production
Transesterification Dimethyl phosphite + alkoxy derivatives 50-100°C >90% High selectivity, adaptable

Chemical Reactions Analysis

Dimethyl (2,2-dimethoxyethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Dimethyl (2,2-dimethoxyethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (2,2-dimethoxyethyl)phosphonate involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Properties of Phosphonate Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties Applications References
Dimethyl (2,2-dimethoxyethyl)phosphonate C₇H₁₇O₅P 212.18 Wittig-Horner reaction High polarity, hydrolytic stability Olefination reactions
Dimethyl methyl phosphonate C₃H₉O₃P 124.08 Esterification of PCl₃ High volatility, low toxicity Flame retardant, solvent
Diethyl (2,2-diethoxyethyl)phosphonate C₁₀H₂₃O₅P 254.26 Acetal formation with diols Hydrolytically sensitive, high boiling Intermediate in aldehyde synthesis
Dimethyl octadecylphosphonate C₂₀H₄₃O₃P 362.52 Alkylation of dimethyl phosphite Lipophilic, persistent in environment Plasticizer (emerging pollutant)

Reactivity and Functional Group Influence

  • Electron-Withdrawing vs. Electron-Donating Groups : The dimethoxyethyl group in this compound provides electron-donating effects, stabilizing intermediates in Wittig-Horner reactions. In contrast, diazo-substituted analogs (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) exhibit enhanced electrophilicity, enabling cyclopropanation or azide couplings .
  • Hydrolytic Stability : Diethyl derivatives with ethoxy groups (e.g., diethyl (2,2-diethoxyethyl)phosphonate) show greater hydrolytic sensitivity than dimethyl analogs due to steric hindrance and longer alkyl chains .

Physicochemical Properties

  • Solubility : The dimethoxyethyl group enhances water solubility compared to purely aliphatic phosphonates (e.g., dimethyl octadecylphosphonate).
  • Volatility : Dimethyl methyl phosphonate (b.p. 181°C) is more volatile than this compound (estimated b.p. >250°C) due to lower molecular weight and polarity .
  • Thermal Stability : Aryl-substituted phosphonates (e.g., diethyl (2-ethylphenyl)phosphonate) exhibit higher thermal stability (decomposition >300°C) than aliphatic derivatives .

Biological Activity

Dimethyl (2,2-dimethoxyethyl)phosphonate is a compound of growing interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is an organophosphorus compound characterized by its phosphonate functional group. The synthesis of this compound typically involves the reaction of dimethyl phosphite with 2,2-dimethoxyethyl halides. Various synthetic routes have been explored, leading to modifications that enhance its biological efficacy.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against HIV-1 integrase. Research indicates that derivatives of this compound exhibit IC50 values ranging from 19 to 35 nM, demonstrating significant inhibition of viral replication . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance antiviral activity.

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties. In studies involving various phosphonate analogs, this compound demonstrated effective insecticidal activity against a range of pests. The mode of action appears to be linked to its ability to disrupt key biological processes in these organisms .

Case Studies

  • HIV-1 Integrase Inhibition : A study published in 2023 reported the synthesis of new pyridine-containing HIV-1 integrase inhibitors based on this compound derivatives. These compounds showed significant antiviral activity in vitro, indicating their potential as therapeutic agents against HIV .
  • Pesticidal Efficacy : Research conducted on various phosphonate derivatives revealed that this compound exhibited promising results in controlling agricultural pests. Field trials demonstrated a notable reduction in pest populations when treated with formulations containing this compound .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 Value (nM)Application Area
This compoundHIV-1 Integrase Inhibition19-35Antiviral
Other PhosphonatesInsecticidalVariesAgricultural Pest Control

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